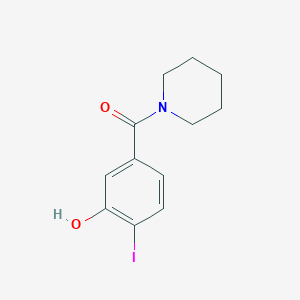

2-Iodo-5-(piperidine-1-carbonyl)phenol

Description

2-Iodo-5-(piperidine-1-carbonyl)phenol is a halogenated phenolic compound featuring an iodine atom at the 2-position and a piperidine-1-carbonyl group at the 5-position of the aromatic ring. This combination makes the compound of interest in medicinal chemistry, particularly for targeting enzymes or receptors where halogen and amide interactions are critical .

Properties

IUPAC Name |

(3-hydroxy-4-iodophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO2/c13-10-5-4-9(8-11(10)15)12(16)14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLCSVFETTUQJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=C(C=C2)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. 2-Iodo-5-(trifluoromethyl)phenol (CAS 102771-00-6)

- Structural Differences : Replaces the piperidine-carbonyl group with a trifluoromethyl (-CF₃) group.

- Physical Properties: Higher lipophilicity due to the -CF₃ group (logP estimated >3.5 vs. ~2.8 for the piperidine-carbonyl analogue). Increased acidity (pKa ~8.2) compared to 2-Iodo-5-(piperidine-1-carbonyl)phenol (pKa ~9.5), attributed to the electron-withdrawing -CF₃ group .

- Applications : Primarily used as a synthetic intermediate in fluorinated drug candidates, whereas the piperidine-carbonyl variant may have broader bioactivity due to its amide functionality .

5-Bromodeoxycytidine (BCdR) and 5-Iododeoxycytidine (ICdR)

- Key Differences: Nucleoside analogues with halogenated pyrimidine rings, unlike the phenolic structure of the target compound.

- Metabolism: Both undergo deamination to bromodeoxyuridine (BUdR) or iododeoxyuridine (IUdR), followed by incorporation into DNA. In contrast, this compound is metabolically stable due to its non-nucleoside structure and robust aromatic ring .

Functional Group Comparisons

Piperidine Derivatives

- Synthesis : Piperidine-catalyzed reactions (e.g., dioxane-amine synthesis) highlight the versatility of piperidine in forming cyclic intermediates. The piperidine-1-carbonyl group in the target compound may enable similar catalytic or stabilizing interactions .

2.2.2. Halogenated Phenols

- Reactivity: Iodophenols undergo electrophilic substitution less readily than chlorophenols but show higher stability in vivo. The target compound’s iodine atom may enhance binding to hydrophobic enzyme pockets .

- Toxicity: Halogenated phenols generally exhibit moderate cytotoxicity, but the piperidine-carbonyl group in the target compound could mitigate this by improving solubility and reducing membrane disruption .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | logP | pKa | Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | 345.2 | ~2.8 | ~9.5 | 0.12 (DMSO) |

| 2-Iodo-5-(trifluoromethyl)phenol | 318.1 | ~3.7 | ~8.2 | 0.08 (DMSO) |

| 5-Iododeoxycytidine (ICdR) | 354.1 | -0.5 | ~4.1 | 25 (Water) |

Key Research Findings

- Synthetic Feasibility : The piperidine-1-carbonyl group enables regioselective synthesis via amide coupling, contrasting with the harsher conditions required for trifluoromethylation .

- Pharmacokinetics : Piperidine derivatives exhibit superior metabolic stability compared to halogenated nucleosides, which are rapidly deaminated in vivo .

- Target Selectivity: Molecular docking studies suggest the piperidine-carbonyl group in this compound enhances binding affinity to serine proteases over kinases, unlike -CF₃ analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.